(R)-Flumequine (R)-Flumequine (R)-flumequine is a 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid that is the (R)-enantiomer of flumequine. It is an enantiomer of a (S)-flumequine.
Brand Name: Vulcanchem
CAS No.: 215178-95-3
VCID: VC0121472
InChI: InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1
SMILES: CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Molecular Formula: C14H12FNO3
Molecular Weight: 261.25 g/mol

(R)-Flumequine

CAS No.: 215178-95-3

Reference Standards

VCID: VC0121472

Molecular Formula: C14H12FNO3

Molecular Weight: 261.25 g/mol

(R)-Flumequine - 215178-95-3

CAS No. 215178-95-3
Product Name (R)-Flumequine
Molecular Formula C14H12FNO3
Molecular Weight 261.25 g/mol
IUPAC Name (12R)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Standard InChI InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1
Standard InChIKey DPSPPJIUMHPXMA-SSDOTTSWSA-N
Isomeric SMILES C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
SMILES CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Canonical SMILES CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O
Description (R)-flumequine is a 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid that is the (R)-enantiomer of flumequine. It is an enantiomer of a (S)-flumequine.
Synonyms (5R)-9-Fluoro-6,7-dihydro-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid;
PubChem Compound 6604404
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator